molecular formula C2H5NO2 B12409898 Glycine-15N,d2

Glycine-15N,d2

Cat. No.: B12409898
M. Wt: 78.07 g/mol
InChI Key: DHMQDGOQFOQNFH-MYAGQKODSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycine-15N,d2 is an isotopically labeled analog of glycine, where the nitrogen atom is replaced with the isotope nitrogen-15 and the hydrogen atoms are replaced with deuterium. This compound is used extensively in scientific research due to its unique properties, which allow for detailed studies in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine-15N,d2 typically involves the incorporation of nitrogen-15 and deuterium into the glycine molecule. One common method involves the use of 15N-labeled ammonia and deuterated water in the presence of a catalyst to facilitate the incorporation of these isotopes into the glycine structure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity 15N-labeled ammonia and deuterated water, along with advanced catalytic systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Glycine-15N,d2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Glycine-15N,d2 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.

    Biology: Employed in metabolic studies to trace the incorporation of glycine into proteins and other biomolecules.

    Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of drugs.

    Industry: Applied in the development of new materials and chemical processes .

Mechanism of Action

Glycine-15N,d2 exerts its effects primarily through its role as an inhibitory neurotransmitter in the central nervous system. It binds to glycine receptors, which are ligand-gated ion channels, leading to the opening of chloride channels and hyperpolarization of the neuron. This results in an inhibitory effect on neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the dual labeling with both nitrogen-15 and deuterium, which provides enhanced sensitivity and specificity in various analytical techniques. This makes it particularly valuable in studies requiring precise tracking of molecular transformations and interactions .

Properties

Molecular Formula

C2H5NO2

Molecular Weight

78.07 g/mol

IUPAC Name

2-(15N)azanyl-2,2-dideuterioacetic acid

InChI

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1D2,3+1

InChI Key

DHMQDGOQFOQNFH-MYAGQKODSA-N

Isomeric SMILES

[2H]C([2H])(C(=O)O)[15NH2]

Canonical SMILES

C(C(=O)O)N

Origin of Product

United States

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